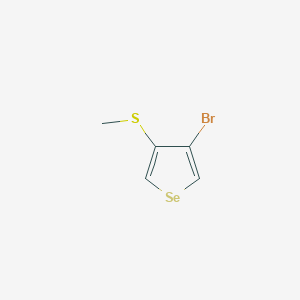
3-Bromo-4-(methylsulfanyl)selenophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(methylsulfanyl)selenophene is a heterocyclic compound containing selenium. Selenophenes are a special family of heterocyclic compounds present in several bioactive molecules and organic functional materials. The selenophene core is found in a wide variety of compounds, many of which are pharmacologically important due to their biological activities, including antioxidant, anti-inflammatory, anticancer, antibacterial, antinociceptive, antihypertensive, and anticonvulsant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(methylsulfanyl)selenophene can be achieved through various synthetic methodologies. One common approach involves the use of vinyl bromides bearing an organoselenium substituent. The reaction typically proceeds under mild conditions with high efficiency, using cheap reagents and minimized steps .
Industrial Production Methods
Industrial production methods for selenophenes, including this compound, often involve the addition of nucleophilic or electrophilic selenium species to acyclic π-systems under mild conditions. These methods aim to produce diversely functionalized five-membered selenium rings with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(methylsulfanyl)selenophene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized under appropriate conditions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the selenophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). The reactions typically proceed under mild conditions, making them suitable for various synthetic applications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can lead to the formation of selenoxides, while substitution reactions can introduce various functional groups onto the selenophene ring .
Applications De Recherche Scientifique
3-Bromo-4-(methylsulfanyl)selenophene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(methylsulfanyl)selenophene involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the selenophene ring can participate in redox reactions, influencing various cellular processes. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with different biomolecules, potentially leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Bromo-4-(methylsulfanyl)selenophene include other selenophenes, such as:
- 3-Iodo-selenophene
- 3-(Phenylselanyl)-selenophene
- 2-Organylchalcogenyl-benzo[b]selenophene
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
82451-15-8 |
|---|---|
Formule moléculaire |
C5H5BrSSe |
Poids moléculaire |
256.04 g/mol |
Nom IUPAC |
3-bromo-4-methylsulfanylselenophene |
InChI |
InChI=1S/C5H5BrSSe/c1-7-5-3-8-2-4(5)6/h2-3H,1H3 |
Clé InChI |
QQDSYYMBNSWOFD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C[Se]C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)
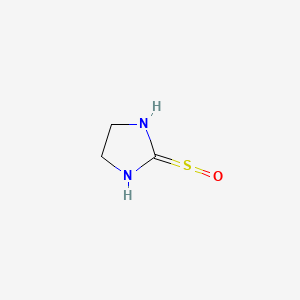

![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
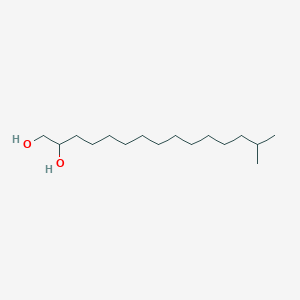
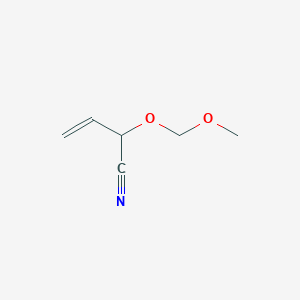
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
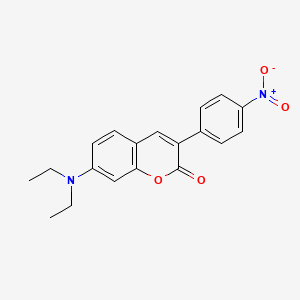
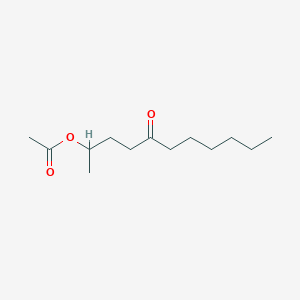
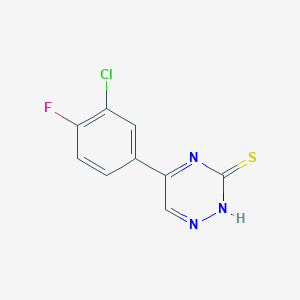

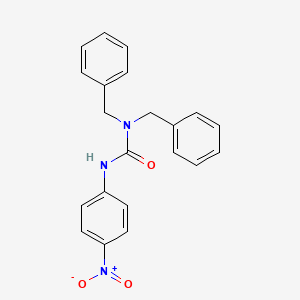
![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)
